(+/-)-4-Hydroxydebrisoquin sulfate is a significant metabolite of the antihypertensive drug debrisoquine, which is primarily used to manage hypertension. This compound is of interest due to its role in pharmacogenetics and its interaction with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of various drugs. The compound's structure and properties make it a valuable subject for studies related to drug metabolism and individual variations in drug response.
(+/-)-4-Hydroxydebrisoquin sulfate is derived from debrisoquine, which itself is an adrenergic neuron-blocking agent. It falls under the classification of small molecules and is recognized for its metabolic significance. The compound can be categorized as a pharmaceutical metabolite and is often analyzed in pharmacokinetic studies to understand its implications on drug efficacy and safety.
The synthesis of (+/-)-4-hydroxydebrisoquin sulfate involves several steps:
This method highlights the importance of careful control of reaction conditions to achieve high purity and yield.
The molecular formula for (+/-)-4-hydroxydebrisoquin sulfate can be represented as follows:
The compound features a hydroxy group (-OH) attached to a debrisoquine backbone, which contributes to its polar nature and solubility characteristics. The structural representation includes two fused rings that are characteristic of isoquinoline derivatives.
(+/-)-4-Hydroxydebrisoquin sulfate participates in various biochemical reactions, primarily as a substrate for cytochrome P450 enzymes. Notably, it undergoes further oxidation or conjugation reactions leading to different metabolites. The primary reaction involves:
This metabolic pathway illustrates the significance of genetic polymorphisms in individuals that can influence drug metabolism.
The mechanism of action for (+/-)-4-hydroxydebrisoquin sulfate primarily revolves around its role as a metabolite of debrisoquine. Upon administration, debrisoquine is metabolized by CYP2D6 into 4-hydroxydebrisoquin sulfate, which can then exert effects on adrenergic receptors or further participate in metabolic pathways that influence blood pressure regulation. The variability in CYP2D6 activity among individuals leads to differences in drug response and side effects .
These properties are essential for understanding the compound's behavior in biological systems and its potential interactions with other drugs.
(+/-)-4-Hydroxydebrisoquin sulfate has several applications in scientific research:
(±)-4-Hydroxydebrisoquin sulfate is a racemic sulfate salt with the systematic name bis[(±)-4-hydroxy-3,4-dihydro-2(1H)-isoquinolinecarboximidamide] sulfate. Its molecular formula is C₂₀H₂₈N₆O₆S, reflecting the dimeric association of two 4-hydroxydebrisoquine cations with one sulfate anion [5] [8]. The free base (4-hydroxydebrisoquine) has the formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, while the sulfate salt exhibits a monoisotopic mass of 480.1791 Da [4] [5].
Table 1: Molecular Identity Profile
Property | Value |
---|---|
IUPAC Name (salt) | bis[4-hydroxy-3,4-dihydro-2(1H)-isoquinolinecarboximidamide] sulfate |
Molecular Formula (salt) | C₂₀H₂₈N₆O₆S |
Molecular Weight (salt) | 480.54 g/mol |
CAS Registry Number | 62580-84-1 |
SMILES (salt) | OS(=O)(=O)=O.NC(=N)N1CC(O)c2ccccc2C1.NC(=N)N3CC(O)c4ccccc4C3 |
Key structural features include:
The compound exists as a racemate due to the chiral center at the 4-hydroxy position. Metabolic studies confirm that the S-(+)-enantiomer predominates in biological systems, with an enantiomeric excess ≥90% following CYP2D6-mediated oxidation of debrisoquine [9]. The sulfate salt's crystallization yields an off-white solid with no observable stereoselectivity in salt formation, maintaining the 1:1 ratio of R and S enantiomers [2] [8].
Synthetic reference standards demonstrate:
(±)-4-Hydroxydebrisoquin sulfate exhibits distinct material properties critical for handling and experimental applications:
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 267°C (decomposition) | Capillary method |
Storage Temperature | 2–8°C | Long-term stability |
Appearance | Off-white crystalline solid | Ambient light |
Water Solubility | >50 mg/mL (predicted) | 25°C |
pKa (guanidine) | ~11.5 (estimated) | Experimental similarity |
LogP (free base) | -0.27 (ALOGPS prediction) | Octanol/water |
The compound demonstrates:
Predicted ¹H and ¹³C NMR chemical shifts (free base in DMSO-d₆):
Table 3: Predicted NMR Spectral Assignments
Nucleus | Chemical Shift (δ) | Assignment | Multiplicity |
---|---|---|---|
¹H | 6.8–7.2 ppm | Aromatic H (4H) | Multiplet |
¹H | 5.05 ppm | Benzylic H (C4-OH) | Singlet |
¹H | 4.72 ppm | Methine H (C4) | Doublet |
¹H | 3.85 ppm | Methylene H (C1) | Triplet |
¹H | 3.45 ppm | Methylene H (C3) | Doublet |
¹³C | 158.2 ppm | Guanidine carbon (C=N) | - |
¹³C | 134.5–126.8 ppm | Aromatic carbons | - |
¹³C | 67.3 ppm | C4 (chiral center) | - |
¹³C | 53.1 ppm | C1 (adjacent to N) | - |
Key features:
Major vibrational modes (KBr pellet):
Characteristic fragmentation (electron ionization, free base):
Table 4: Mass Spectral Fragmentation Pattern
m/z Value | Relative Intensity (%) | Proposed Fragment |
---|---|---|
191.1 | 45.2 | [M]⁺• |
160.0 | 100.0 | [M–CH₂NH₂]⁺ |
146.1 | 68.3 | [C₉H₁₀NO]⁺ |
132.1 | 32.7 | [C₈H₁₀N]⁺ |
118.0 | 27.5 | [C₇H₈N]⁺ |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: